Ceftizoxime alapivoxil hydrochloride is a synthetic compound derived from ceftizoxime, a third-generation cephalosporin antibiotic. This compound is designed to enhance the pharmacokinetic properties of ceftizoxime, particularly for oral administration. Ceftizoxime itself is known for its broad-spectrum activity against various gram-negative and gram-positive bacteria, making it effective in treating infections caused by these pathogens.
Ceftizoxime alapivoxil hydrochloride is classified as an aminothiazolyl cephalosporin antibiotic. It is synthesized from cephalosporin drug intermediates, specifically through the modification of the ceftizoxime structure to improve its bioavailability and stability. The compound is primarily used in clinical settings for its antibacterial properties.
The synthesis of ceftizoxime alapivoxil hydrochloride involves several key steps. A notable method includes the formation of an active ester from a hydroxyl compound and (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid. This active ester then undergoes a condensation reaction with 7-amino-3-nor-3-cephem-4-carboxylic acid (7-ANCA) to yield the desired product.
The synthesis can be summarized in the following steps:
This method addresses common issues in previous synthetic routes, such as low yield and high costs associated with traditional synthesis techniques.
Ceftizoxime alapivoxil hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 383.403 g/mol.
The structural representation includes:
Key spectral data include:
Ceftizoxime alapivoxil hydrochloride undergoes various chemical reactions during its synthesis and metabolic processes. The primary reactions include:
These reactions are typically facilitated under controlled conditions using catalysts like dicyclohexylamine or triethylamine, ensuring high yields and purity of the final product .
Ceftizoxime alapivoxil hydrochloride exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall, disrupting the final stages of peptidoglycan cross-linking. This action leads to cell lysis due to osmotic instability.
The mechanism can be summarized as follows:
Ceftizoxime alapivoxil hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring adequate absorption and bioavailability when administered to patients .
Ceftizoxime alapivoxil hydrochloride is primarily utilized in clinical settings as an antibiotic for treating infections caused by susceptible organisms. Its applications include:
Due to its enhanced absorption characteristics, it is particularly valuable in outpatient settings where oral administration is preferred .
The cephalosporin class originated from the pioneering work of Italian scientist Giuseppe Brotzu, who in 1945 isolated antimicrobial compounds from the mold Acremonium (originally classified as Cephalosporium) [1]. This discovery laid the foundation for subsequent purification and structural characterization of cephalosporin C by British researchers Edward Abraham and Guy Newton in 1955 [1]. The historical development of cephalosporins is categorized into generations based on their antimicrobial spectra and beta-lactamase resistance profiles:
Table 1: Evolution of Cephalosporin Generations
Generation | Gram-positive Activity | Gram-negative Activity | Beta-lactamase Resistance | Representative Agents |
---|---|---|---|---|
First | ++++ | + | + | Cefazolin, Cephalexin |
Second | +++ | ++ | ++ | Cefuroxime, Cefaclor |
Third | ++ | ++++ | ++++ | Ceftizoxime, Ceftriaxone |
Fourth | ++++ | ++++ | ++++ | Cefepime |
Fifth | ++++ (including MRSA) | ++++ | +++++ | Ceftaroline |
The development of third-generation cephalosporins addressed the emerging need for agents effective against β-lactamase-producing gram-negative pathogens that had developed resistance to earlier antibiotics [1]. Ceftizoxime specifically was developed as a parenteral agent with broad-spectrum activity, particularly noted for its stability against a wide array of β-lactamases. However, its poor oral bioavailability necessitated intravenous or intramuscular administration, limiting outpatient use. This pharmacological limitation drove the development of prodrug derivatives, culminating in the creation of ceftizoxime alapivoxil hydrochloride as an orally bioavailable version [5]. Despite promising pharmacokinetic properties and demonstrated efficacy in animal models, clinical development of ceftizoxime alapivoxil hydrochloride was discontinued after Phase III trials in Japan, reflecting the commercial challenges in antibiotic development rather than scientific limitations [9].
Prodrug design represents a cornerstone strategy for overcoming the physicochemical barriers to oral antibiotic absorption. Most third-generation cephalosporins exhibit poor membrane permeability due to their hydrophilic nature and presence of the ionizable carboxylate group in their core structure [4]. Ceftizoxime alapivoxil hydrochloride exemplifies the application of bifunctional prodrug technology, specifically engineered to simultaneously address multiple absorption barriers:
Table 2: Common Prodrug Moieties for Oral Cephalosporins
Prodrug Moiety | Chemical Structure | Release Mechanism | Example Antibiotics | Limitations |
---|---|---|---|---|
Pivaloyloxymethyl (PIV) | -CH₂OCOC(CH₃)₃ | Esterase hydrolysis | Ceftizoxime alapivoxil, Cefditoren pivoxil | Carnitine depletion |
Acetoxymethyl (Acoxil) | -CH₂OCOCH₃ | Esterase hydrolysis | - | Aldehyde release |
Ethoxycarbonyloxyethyl (Axetil) | -CH(CH₃)OCOCH₃ | Esterase hydrolysis | Cefuroxime axetil | Acetaldehyde release |
Propanoyloxyethyl (Pentexil) | -CH(CH₃)OCOCH(CH₃)₂ | Esterase hydrolysis | - | Ketone release |
Methoxycarbonyloxyethyl (Proxetil) | -CH(CH₃)OCO₂CH₃ | Esterase hydrolysis | Cefpodoxime proxetil | Formaldehyde release |
Comparative animal studies demonstrated the superior absorption profile of ceftizoxime alapivoxil hydrochloride over conventional monofunctional prodrug approaches. When administered orally to dogs pretreated with gastrointestinal motility modifiers (metoclopramide or scopolamine butylbromide) or acid-reducing agents (ranitidine), ceftizoxime alapivoxil hydrochloride maintained consistent absorption rates and plasma ceftizoxime concentrations. This consistency contrasted sharply with the absorption variability observed with ceftizoxime-POM (without the alanyl group), which showed significant pharmacokinetic fluctuations under the same conditions [5]. The bifunctional design thus provided a solution to the conflicting requirements of intestinal absorption – sufficient lipophilicity for membrane permeation combined with adequate hydrophilicity for dissolution – that have historically challenged oral cephalosporin development [4] [5].
Ceftizoxime alapivoxil hydrochloride belongs to the oxyimino-cephalosporin subclass of third-generation β-lactam antibiotics, characterized by specific structural features that confer extended gram-negative coverage and β-lactamase stability. Its systematic chemical designation is pivaloyloxymethyl (6R,7R)-7-{[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride [6] [8]. The molecular structure contains several critical components:
Table 3: Chemical Identifiers of Ceftizoxime Alapivoxil Hydrochloride
Property | Specification |
---|---|
Systematic Name | Pivaloyloxymethyl (6R,7R)-7-{[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetamido}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride |
Molecular Formula | C₂₂H₂₈N₆O₈S₂ • HCl |
Molecular Weight | 605.09 g/mol |
CAS Registry Number | 135821-54-4 |
InChIKey | VOPANQNVVCPHQR-IVVGYLHBSA-N |
Prodrug Components | L-alanyl group + Pivaloyloxymethyl ester |
Active Moiety | Ceftizoxime (released after hydrolysis) |
The synthetic pathway to ceftizoxime alapivoxil hydrochloride involves a multi-step chemical process beginning with 7-aminocephalosporanic acid (7-ACA) [8]. Key synthetic steps include:
The structural complexity of ceftizoxime alapivoxil hydrochloride reflects the sophisticated medicinal chemistry approaches employed in modern antibiotic development, balancing antibacterial efficacy with pharmacokinetic optimization through targeted molecular modifications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7